molecular formula C9H7FN2O2 B7947656 4-Fluoro-2-methyl-7-nitro-1H-indole

4-Fluoro-2-methyl-7-nitro-1H-indole

Cat. No.: B7947656
M. Wt: 194.16 g/mol
InChI Key: ZYORUXPQAKOYLB-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-7-nitro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry . The presence of fluorine, methyl, and nitro groups in the structure of this compound imparts unique chemical properties, making it a compound of interest in various scientific research fields.

Chemical Reactions Analysis

4-Fluoro-2-methyl-7-nitro-1H-indole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 4-Fluoro-2-methyl-7-nitro-1H-indole include other fluorinated indoles and nitro-substituted indoles. For example:

The uniqueness of this compound lies in the combined presence of fluorine, methyl, and nitro groups, which collectively contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

4-fluoro-2-methyl-7-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-5-4-6-7(10)2-3-8(12(13)14)9(6)11-5/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYORUXPQAKOYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2N1)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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